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Abstract

Cispentacin, a naturally occurring -amino acid, has garnered significant attention in the
scientific community for its potent antifungal properties. This technical guide provides a
comprehensive overview of the chemical structure and stereochemistry of cispentacin,
intended for researchers, scientists, and professionals in drug development. The document
delves into the molecule's structural parameters, stereochemical configuration, and the
experimental protocols for its synthesis and characterization. Furthermore, it visualizes the
biosynthetic pathway and the mechanism of action of cispentacin through detailed diagrams,
offering a thorough understanding of this promising antifungal agent.

Chemical Structure of Cispentacin

Cispentacin is the common name for the chemical compound (1R,2S)-2-aminocyclopentane-
1-carboxylic acid. It is a cyclic 3-amino acid with the molecular formula CeH11NO2 and a
molecular weight of 129.16 g/mol . The molecule consists of a five-membered cyclopentane
ring substituted with an amino group (-NHz) and a carboxylic acid group (-COOH) on adjacent
carbon atoms. The "cis" prefix in its name indicates that the amino and carboxyl substituents
are on the same side of the cyclopentane ring.

The precise spatial arrangement of these functional groups is crucial for its biological activity.
The absolute configuration of the naturally occurring, biologically active enantiomer is (-)-
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(1R,2S).[1][2] This specific stereochemistry is essential for its interaction with its biological
target.

Structural Parameters

Obtaining precise, experimentally determined structural parameters such as bond lengths and
angles for cispentacin from publicly available crystallographic data has proven challenging.
While the crystal structure of cispentacin has been determined, the specific bond length and
angle data are not readily available in public databases. For the purpose of this guide, typical
bond lengths and angles for similar chemical environments are provided as estimations.

Table 1: Estimated Bond Lengths in Cispentacin

Bond Estimated Length (A)
C-C (alkane) 1.54
C-N 1.47
C-O (carboxyl) 1.25
C=0 (carboxyl) 1.25
O-H (carboxyl) 0.96
N-H 1.01
C-H 1.09

Table 2: Estimated Bond Angles in Cispentacin
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Angle Estimated Angle (°)
C-C-C (ring) ~104

H-C-H 109.5

C-C-N 109.5

C-C-COOH 109.5

0=C-0 120

H-N-H 107

Stereochemistry of Cispentacin

The stereochemistry of cispentacin is a critical aspect of its chemical identity and biological
function. With two chiral centers at the C1 and C2 positions of the cyclopentane ring, four
possible stereocisomers can exist. However, the naturally occurring and biologically active form
is the (-)-(1R,2S) enantiomer.

Absolute Configuration

The absolute configuration of cispentacin has been determined to be (1R, 2S). This was
established through stereospecific synthesis and spectroscopic methods. The Cahn-Ingold-
Prelog (CIP) priority rules are used to assign the R/S configuration to each chiral center.

Optical Activity

As a chiral molecule, cispentacin is optically active, meaning it rotates the plane of polarized
light. The naturally occurring enantiomer is levorotatory, indicated by the negative sign (-) in its
name. The specific rotation is a characteristic physical property of a chiral compound.

Table 3: Specific Rotation of (-)-(1R,2S)-Cispentacin
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Parameter

Value

Specific Rotation [a]

Data not consistently available with full

experimental details.

Wavelength Sodium D-line (589 nm) is commonly used.
Temperature Typically measured at 20-25 °C.

Solvent Water or acidic/basic aqueous solutions.
Concentration Not consistently reported.

Note: While the levorotatory nature is established, a precise and consistently reported value for
the specific rotation with all experimental parameters is not available in the reviewed literature.

Experimental Protocols

Enantioselective Synthesis of (-)-(1R,2S)-Cispentacin

The asymmetric synthesis of (-)-(1R,2S)-cispentacin is crucial for obtaining the pure,

biologically active enantiomer. Several synthetic routes have been developed. Below is a

generalized protocol based on a common strategy involving a chiral auxiliary.

Protocol: Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

e Preparation of Chiral Amine: Start with a commercially available chiral amine, such as (R)-

(+)-a-methylbenzylamine, which will serve as the chiral auxiliary.

o Conjugate Addition: React the chiral amine with an a,3-unsaturated ester, such as tert-butyl

cyclopent-1-enecarboxylate, in the presence of a strong base like lithium diisopropylamide

(LDA). This conjugate addition step introduces the amino group stereoselectively.

 Purification: The resulting diastereomeric 3-amino ester is purified by chromatography to

separate it from any minor diastereomers.

e Removal of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis, typically using

hydrogen gas and a palladium catalyst (e.g., Pd/C).
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o Hydrolysis of the Ester: The tert-butyl ester is hydrolyzed under acidic conditions (e.g., with
trifluoroacetic acid) to yield the final product, (-)-(1R,2S)-cispentacin.

 Purification and Characterization: The final product is purified by recrystallization or ion-
exchange chromatography. The enantiomeric purity is confirmed by chiral HPLC, and the
structure is verified by NMR spectroscopy and mass spectrometry.

Determination of Absolute Configuration by X-ray
Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a
chiral molecule.[2][3][4][5][6]

Protocol: Determination of Absolute Configuration

o Crystal Growth: High-quality single crystals of the enantiomerically pure cispentacin, or a
suitable derivative, are grown. This is often the most challenging step and may require
screening various solvents and crystallization conditions (e.g., slow evaporation, vapor
diffusion).

o Data Collection: A selected crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is collected using a detector. To
determine the absolute configuration, it is crucial to collect data with anomalous dispersion,
often requiring the use of a specific X-ray wavelength (e.g., Cu Ka radiation).

o Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell parameters and space group. The crystal structure is solved using direct methods or
Patterson methods and then refined to obtain the precise atomic coordinates.

» Absolute Configuration Assignment: The absolute configuration is determined by analyzing
the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0
for a given enantiomer and close to 1 for its inverted structure confirms the assignment with
high confidence.

Visualizations
Biosynthesis of Cispentacin
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The biosynthesis of cispentacin involves a unique set of enzymes that construct the five-
membered ring and introduce the amino and carboxyl groups with the correct stereochemistry.

[7IE81[e1[10][11]
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Caption: Biosynthetic pathway of cispentacin.
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Mechanism of Action

Cispentacin exerts its antifungal effect by inhibiting protein synthesis. It is actively transported
into the fungal cell and then competitively inhibits isoleucyl-tRNA synthetase (IleRS).[12][13]
[14][15][16]
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Caption: Mechanism of action of cispentacin.
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Conclusion

Cispentacin remains a molecule of significant interest due to its potent and specific antifungal
activity. A thorough understanding of its chemical structure and, critically, its stereochemistry is
fundamental for any research or development efforts. The (-)-(1R,2S) configuration is
paramount for its biological function. This guide has provided a detailed overview of these
aspects, including estimated structural parameters, and has outlined the experimental
approaches for its stereocontrolled synthesis and definitive stereochemical assignment. The
visualized biosynthetic pathway and mechanism of action further illuminate the molecular basis
of its antifungal properties, providing a solid foundation for future research into novel antifungal
therapies based on the cispentacin scaffold. Further research to provide publicly accessible,
high-resolution crystallographic data and detailed, standardized experimental protocols would
be of great benefit to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

